molecular formula C9H16Br3N2- B13642375 CID 131864268

CID 131864268

Cat. No.: B13642375
M. Wt: 391.95 g/mol
InChI Key: DPWBUJYBOOWMLB-UHFFFAOYSA-N
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Description

1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide . This compound is a derivative of 1,8-diazabicyclo[5.4.0]undec-7-ene, commonly referred to as DBU, which is a bicyclic amidine. The hydrotribromide form indicates that the compound is associated with three bromide ions. This compound is known for its use in various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide typically involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene with bromine. The reaction is carried out under controlled conditions to ensure the formation of the hydrotribromide salt. The general reaction can be represented as follows: [ \text{DBU} + 3 \text{Br}_2 \rightarrow \text{DBU} \cdot 3 \text{HBr} ]

Industrial Production Methods

In an industrial setting, the production of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide involves large-scale bromination of DBU. The process is optimized to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: It can be reduced to form the parent DBU compound.

    Substitution: The bromide ions can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ions.

Major Products Formed

    Oxidation: Products vary based on the oxidizing agent used.

    Reduction: The primary product is DBU.

    Substitution: Products depend on the nucleophile used, forming various substituted derivatives.

Scientific Research Applications

1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development due to its unique reactivity.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide involves its ability to act as a strong base and nucleophile. It can deprotonate various substrates, facilitating a wide range of chemical reactions. The molecular targets include acidic protons in organic molecules, and the pathways involved often lead to the formation of new bonds or the substitution of functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,8-diazabicyclo[5.4.0]undec-7-ene (DBU): The parent compound, which is a strong base and nucleophile.

    1,5-diazabicyclo[4.3.0]non-5-ene (DBN): Another bicyclic amidine with similar basicity but different reactivity.

    Tetramethylguanidine (TMG): A strong base with a different structure but similar applications.

Uniqueness

1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide is unique due to the presence of three bromide ions, which enhance its reactivity and make it suitable for specific applications where other bases might not be effective.

Properties

Molecular Formula

C9H16Br3N2-

Molecular Weight

391.95 g/mol

InChI

InChI=1S/C9H16N2.Br3/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-3-2/h1-8H2;/q;-1

InChI Key

DPWBUJYBOOWMLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NCCCN2CC1.Br[Br-]Br

Origin of Product

United States

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